2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine
CAS No.:
Cat. No.: VC16440882
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol
* For research use only. Not for human or veterinary use.
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine -](/images/structure/VC16440882.png)
Specification
Molecular Formula | C14H21N3O2 |
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Molecular Weight | 263.34 g/mol |
IUPAC Name | 2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine |
Standard InChI | InChI=1S/C14H21N3O2/c1-16-4-6-17(7-5-16)12(9-15)11-2-3-13-14(8-11)19-10-18-13/h2-3,8,12H,4-7,9-10,15H2,1H3 |
Standard InChI Key | NQPVWMBSMQXOSH-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(CC1)C(CN)C2=CC3=C(C=C2)OCO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct functional groups:
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Benzo[d] dioxol-5-yl: A bicyclic aromatic system comprising a benzene ring fused to a 1,3-dioxole ring, providing electron-rich regions conducive to π-π interactions .
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4-Methylpiperazin-1-yl: A six-membered heterocyclic amine with a methyl substituent, enhancing solubility and enabling hydrogen bonding .
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Ethanamine backbone: A two-carbon chain connecting the benzodioxole and piperazine groups, conferring conformational flexibility .
The SMILES notation and InChIKey precisely define its stereochemistry and connectivity .
Physicochemical Characteristics
Key properties include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 263.34 g/mol |
CAS Registry Number | 951919-35-0 |
XLogP3 (Predicted) | 1.7 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
The moderate lipophilicity (XLogP3 = 1.7) suggests balanced solubility in aqueous and organic phases, ideal for drug delivery systems .
Synthesis and Characterization
Synthetic Pathways
While detailed protocols are proprietary, retrosynthetic analysis implies two plausible routes:
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Nucleophilic Substitution: Reacting 5-(2-bromoethyl)benzo[d] dioxole with 4-methylpiperazine under basic conditions to form the C-N bond .
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Reductive Amination: Condensing benzo[d] dioxole-5-carbaldehyde with 4-methylpiperazine followed by reduction of the imine intermediate .
Analytical Confirmation
Characterization relies on:
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Nuclear Magnetic Resonance (NMR): NMR peaks at δ 6.8–7.1 ppm (aromatic protons) and δ 2.3–3.5 ppm (piperazine and ethanamine protons) .
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Mass Spectrometry: A molecular ion peak at m/z 263.34 confirms the molecular weight .
Pharmacological Profile
Hypothesized Mechanisms
Structural analogs suggest potential interactions with:
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Serotonin Receptors: The benzodioxole group mimics psychedelic compounds like DOI, implicating 5-HT receptor affinity .
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Antimicrobial Targets: Piperazine derivatives often disrupt bacterial cell membranes or enzyme function .
Research Applications
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Antibiotic Development: Tagged as an antibiotic/antiviral candidate, though specific MIC values are unpublished .
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Fluorescent Probes: The aromatic system could serve as a fluorophore for cellular imaging .
Hazard Code | Risk Statement |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary Measures
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Personal Protective Equipment (PPE): Nitrile gloves, goggles, and N95 respirators .
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First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention .
Future Directions
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Pharmacokinetic Studies: Clarify absorption, distribution, and metabolism.
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Target Validation: Screen against recombinant receptors and microbial panels.
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Structural Optimization: Modify the piperazine substituent to enhance selectivity.
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